5-Azaspiro[3.4]octan-7-ol hydrochloride
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Overview
Description
5-Azaspiro[3.4]octan-7-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octan-7-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The process typically includes:
Raw Material Handling: Ensuring the purity and proper storage of starting materials.
Reaction Monitoring: Using analytical techniques such as HPLC or GC to monitor the progress of the reaction.
Purification: Employing methods like crystallization or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]octan-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spiro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro ketones, while substitution reactions can produce various spiro derivatives with different functional groups .
Scientific Research Applications
5-Azaspiro[3.4]octan-7-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[3.4]octan-8-ol hydrochloride: Similar structure but with a different position of the hydroxyl group.
7-Oxa-5-azaspiro[3.4]octan-6-one: Contains an oxygen atom in the spiro ring.
6-Azaspiro[3.4]octan-2-ol hydrochloride: Another spiro compound with a different substitution pattern.
Uniqueness
5-Azaspiro[3.4]octan-7-ol hydrochloride is unique due to its specific spiro structure and the position of the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-azaspiro[3.4]octan-7-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIADFNMVXBHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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